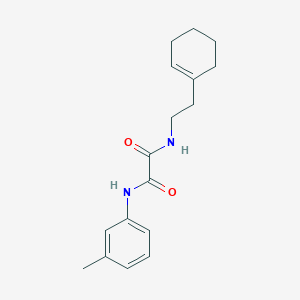

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexenyl ethyl group at the N1 position and a meta-methylphenyl (m-tolyl) group at the N2 position. Oxalamides are a class of compounds with diverse applications, including flavor enhancement (e.g., umami agonists) and pharmaceutical research (e.g., enzyme inhibitors).

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-13-6-5-9-15(12-13)19-17(21)16(20)18-11-10-14-7-3-2-4-8-14/h5-7,9,12H,2-4,8,10-11H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLLBUSSCFGBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves the reaction of cyclohexene with ethylamine to form the intermediate N-(2-(cyclohex-1-en-1-yl)ethyl)amine. This intermediate is then reacted with m-tolyl isocyanate to yield the final oxalamide product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide is utilized as a building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions such as nucleophilic substitutions and oxidation-reduction processes enhances its applicability in synthetic organic chemistry.

Biology

In biological research, this compound has been investigated for its potential as a ligand in receptor studies. Its structural characteristics allow it to interact with specific biological targets, potentially modulating their activity.

Medicine

The compound shows promise in medicinal chemistry due to its potential therapeutic properties , including:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : Its ability to bind to receptors could influence physiological responses, making it a candidate for drug development.

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects , with mechanisms involving the inhibition of cyclooxygenase enzymes (COX), critical in inflammatory processes.

Industry

In industrial applications, this compound is explored for the development of new materials with specific properties. Its unique chemical structure can be tailored for various applications in material science.

In Vitro Studies

In vitro assays have indicated that this compound shows promising results against various biological targets:

- Cyclooxygenase (COX) Inhibition : Molecular docking studies suggest effective binding to COX-2, similar to known inhibitors like celecoxib.

A related study on compounds with similar structures demonstrated significant analgesic effects in animal models, indicating that the unique structural features might confer similar properties.

| Study | Findings |

|---|---|

| Analgesic Effects | Demonstrated significant pain relief in animal models |

| COX Inhibition | Effective binding to COX enzymes |

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions:

- Formation of the oxamide core through coupling reactions.

- Introduction of cyclohexene and piperazine substituents via nucleophilic substitution methods.

- Purification through chromatography techniques.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest favorable properties such as good gastrointestinal absorption and moderate blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following comparison focuses on structural analogs, biological activities, and regulatory statuses of oxalamides, as inferred from the evidence.

Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity: Aromatic vs. Electron-Donating vs. Withdrawing Groups: Methoxy (S336) and methyl (target compound) groups enhance stability and metabolic resistance, whereas halogens (e.g., bromine in Compound 19) may introduce steric or electronic challenges during synthesis .

Synthetic Challenges :

- Yields vary significantly: S336 and Compound 21 (83% yield) benefit from optimized procedures, whereas brominated/cyanated analogs (Compounds 19, 22) show lower yields (23–35%) due to reactivity issues .

Regulatory and Safety Profiles: Approved oxalamides like S336 exhibit high NOEL values (100 mg/kg/day), suggesting a wide safety margin for flavor use.

Metabolic Interactions :

- Substituents influence cytochrome P450 interactions. For example, S5456’s dimethoxybenzyl group contributes to CYP3A4 inhibition, whereas the target compound’s cyclohexenyl group may favor alternative metabolic pathways .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a compound of growing interest in the field of medicinal chemistry and pharmacology. Its unique structure, which includes a cyclohexene moiety and an oxalamide functional group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 398.507 g/mol. The compound features a cyclohexene ring, which is known for its reactivity in various chemical reactions, potentially influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H30N4O3 |

| Molecular Weight | 398.507 g/mol |

| Purity | ≥ 95% |

Research indicates that compounds similar to this compound may exhibit various biological activities including:

- Antimicrobial Activity : Compounds with similar oxalamide structures have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that modifications in the oxalamide structure can lead to enhanced cytotoxicity against cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

Case Studies

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated several oxalamide derivatives for their antimicrobial properties. The results showed that certain derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as an antimicrobial agent .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that modifications to the oxalamide moiety could enhance cytotoxic effects. For instance, a derivative with a similar structure was found to induce apoptosis in breast cancer cells through mitochondrial pathways .

- Inflammation Models : Research utilizing animal models of inflammation indicated that compounds related to this compound could reduce edema and inflammatory markers when administered .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound's lipophilicity may enhance its absorption across biological membranes.

- Metabolism : Initial studies suggest that cytochrome P450 enzymes may play a role in its metabolic pathways.

- Excretion : The elimination half-life and routes of excretion require further investigation to establish dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.